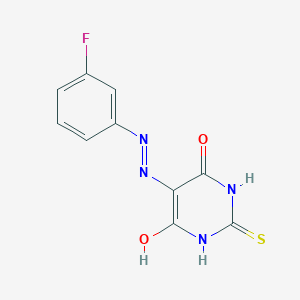

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

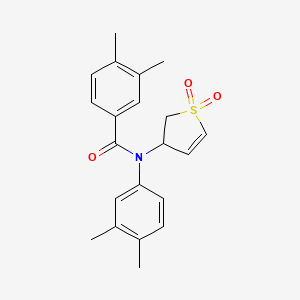

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the oxalamide family and has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Carboxy-Protecting Group in Stereoselective Construction

The allyl ester has been used as a carboxy-protecting group in the stereoselective construction of neuraminic-acid glycosides. This application involves synthesizing peracetylated allyl neuraminate and subsequently treating it to produce 2-chloro or 2-fluoro derivatives. These derivatives have been used in further glycosylations, demonstrating the role of allyl esters in facilitating complex chemical processes (Kunz, Waldmann, & Klinkhammer, 1988).

Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, leveraging the classical Meinwald rearrangement and a new rearrangement sequence. This methodology applies to the synthesis of various oxalamides, highlighting a significant advancement in the synthesis process of these compounds (Mamedov et al., 2016).

Synthesis and Binding of N-Substituted Tropane Derivatives

Research involving the synthesis of N-substituted 3-(4-fluorophenyl)tropane derivatives, which parallels the characteristics of cocaine, indicates the potential of these compounds in neuropharmacology. This research emphasizes the importance of N-allyl analogs in creating high-affinity ligands for specific receptors (Milius et al., 1991).

Halogenated Analogs in Pharmacology

The introduction of halogenated analogs, like fluorine or chlorine, in compounds such as bialamicol, has been explored to amplify pharmacological activity against diseases like Leishmania and Trypanosoma. This indicates the potential role of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide in developing new therapeutic agents (Schlosser, Michel, & Croft, 1996).

Chemiluminescence in Analytical Chemistry

The study of quenched peroxyoxalate chemiluminescence in aqueous liquid chromatographic separations highlights the importance of oxalamide derivatives in analytical chemistry. This application enables the detection of various analytes and is critical for the advancement of analytical methodologies (Zoonen et al., 1987).

Future Directions

: Coulter, D. A., Kilpatrick, C. D., Jones, D. O., et al. (2024). The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Search for the Binary Neutron Star Merger GW190425. arXiv preprint arXiv:2404.15441. : Navigating the Chemical Space of ENR Inhibitors: A Comprehensive Analysis. MDPI Antibiotics, 13(3), 252. : A Comprehensive Analysis of RALF Proteins in Green Plants Suggests …. Frontiers in Plant Science, 8, 37.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and receptors, influencing cellular processes

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of chlorine and fluorine in the compound may alter its electrophilicity, affecting its interaction with targets .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2O2/c1-2-5-14-10(16)11(17)15-7-3-4-9(13)8(12)6-7/h2-4,6H,1,5H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEKNPIUIFEVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)

![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)

![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)

![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)

![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)

![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)